molecular formula C6H11BrO2 B571508 tert-Butyl Bromoacetate-13C CAS No. 1173022-29-1

tert-Butyl Bromoacetate-13C

Cat. No. B571508
M. Wt: 196.048
InChI Key: BNWCETAHAJSBFG-AZXPZELESA-N
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Description

Tert-Butyl Bromoacetate-13C is used as an intermediate in the production of dyes, pharmaceuticals, agrochemicals, and organic compounds . It serves as an alkylating agent and plays an important role in preparing (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester and in collagenase inhibitors synthesis .


Synthesis Analysis

Tert-butyl bromoacetate ester was synthesized using bromoacetic acid and isobutylene as raw materials, Amberlyst 15, a strong acidic cation exchange resin, as a catalyst, and tert-butanol as a modifier . The optimal process conditions were determined as follows: dichloromethane as solvent, reaction time 6 h, reaction temperature 10 ℃, catalyst dosage 12 g, and tert-butanol 4 g . Under these optimal conditions, the product yield is 94.2% .


Molecular Structure Analysis

The molecular formula of tert-Butyl Bromoacetate-13C is C6H11BrO2 . The molecular weight is 196.05 g/mol . The InChI is InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3/i4+1 .


Chemical Reactions Analysis

Tert-Butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .


Physical And Chemical Properties Analysis

Tert-Butyl Bromoacetate-13C is a light yellow transparent liquid, soluble in alcohols, ethers, and other organic solvents .

Safety And Hazards

Tert-Butyl Bromoacetate-13C is a flammable liquid and vapor that poses significant health hazards . It is harmful if swallowed and can cause severe skin burns and eye damage upon contact . Additionally, it has the potential to cause skin and serious eye irritation, as well as respiratory irritation .

properties

IUPAC Name

tert-butyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWCETAHAJSBFG-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[13CH2]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl Bromoacetate-13C

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